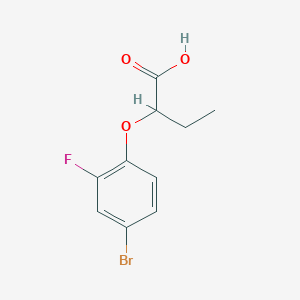

2-(4-Bromo-2-fluorophenoxy)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

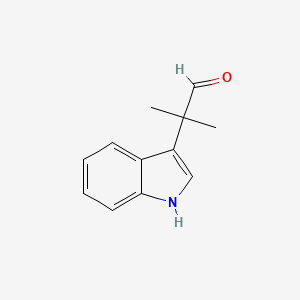

2-(4-Bromo-2-fluorophenoxy)butanoic acid is a chemical compound with the CAS Number: 1152843-96-3 . It has a molecular weight of 277.09 and its IUPAC name is 2-(4-bromo-2-fluorophenoxy)butanoic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2-(4-Bromo-2-fluorophenoxy)butanoic acid is 1S/C10H10BrFO3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

2-(4-Bromo-2-fluorophenoxy)butanoic acid is a powder that is stored at room temperature . Its predicted density is 1.553±0.06 g/cm3 , and its predicted boiling point is 356.8±27.0 °C .Applications De Recherche Scientifique

Radiopharmaceutical Synthesis

- Radiochemical Synthesis : 2-(4-Bromo-2-fluorophenoxy)butanoic acid derivatives are utilized in synthesizing radiopharmaceuticals. For instance, 4-[18F]Fluorophenol, a derivative, is synthesized from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, yielding n.c.a. [18F]fluorophenol with a 34-36% radiochemical yield (Ross, Ermert, & Coenen, 2011).

Agricultural Chemistry

- Stability and Adsorption in Agriculture : Studies on cyhalofop-butyl, a compound related to 2-(4-Bromo-2-fluorophenoxy)butanoic acid, investigate its stability under different pH conditions and its adsorption properties on soil colloids. This research has implications for understanding the environmental behavior of similar compounds in agricultural settings (Pinna et al., 2008).

Environmental Chemistry

- Photolysis in Aqueous Systems : The photodegradation of cyhalofop, another related compound, was studied in water under different irradiation conditions. This research offers insights into the environmental fate and degradation pathways of similar bromo-fluorophenoxy compounds (Pinna & Pusino, 2011).

Chemical Analysis and Extraction

- Supramolecular Solvent-Based Extraction : A study on the extraction of phenoxy acid herbicides, which are chemically similar to 2-(4-Bromo-2-fluorophenoxy)butanoic acid, using a green supramolecular solvent, showcases the potential of environmentally friendly extraction methods for these compounds (Seebunrueng et al., 2020).

Natural Product Chemistry

- Bromophenol Derivatives Study : Research on bromophenol derivatives isolated from the red alga Rhodomela confervoides, which includes compounds structurally similar to 2-(4-Bromo-2-fluorophenoxy)butanoic acid, contributes to the understanding of natural products chemistry (Zhao et al., 2004).

Organic Synthesis

- Synthesis and Application : The preparation and application of compounds related to 2-(4-Bromo-2-fluorophenoxy)butanoic acid, such as Ethyl 4-Bromo-2-butenoate, an intermediate in medicine synthesis, highlight the importance of these compounds in organic synthesis (Ning, 2002).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Propriétés

IUPAC Name |

2-(4-bromo-2-fluorophenoxy)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBPGQNJYCTOOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2-fluorophenoxy)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2801518.png)

![2-amino-4-benzyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2801522.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2801523.png)

![4-cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2801526.png)

![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B2801529.png)

![(E)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-N-methyl-2-propenamide](/img/structure/B2801530.png)